molecular formula C17H16ClIO2 B161072 (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran CAS No. 915095-94-2

(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran

Cat. No.: B161072
CAS No.: 915095-94-2
M. Wt: 414.7 g/mol
InChI Key: YLUHNGIWRCCQMQ-INIZCTEOSA-N
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Description

(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran is a complex organic compound characterized by the presence of a tetrahydrofuran ring, a phenoxy group, and a chloroiodobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2-chloro-5-iodobenzyl chloride with 4-hydroxyphenyl tetrahydrofuran under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles.

    Oxidation and Reduction: The phenoxy and tetrahydrofuran moieties can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation can produce quinones or other oxidized forms.

Scientific Research Applications

(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may interact with cellular receptors to exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-(5-Iodo-2-chlorobenzyl)phenoxy)(tert-butyl)dimethylsilane
  • 4-(2-Chloro-5-iodobenzyl)phenol

Uniqueness

(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

(3S)-3-[4-[(2-chloro-5-iodophenyl)methyl]phenoxy]oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClIO2/c18-17-6-3-14(19)10-13(17)9-12-1-4-15(5-2-12)21-16-7-8-20-11-16/h1-6,10,16H,7-9,11H2/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUHNGIWRCCQMQ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20893799
Record name (S)-3-(4-(2-Chlor-5-iod-benzyl)-phenoxy)-tetrahydro-furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20893799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915095-94-2
Record name (3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetrahydrofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915095-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-3-(4-(2-Chlor-5-iod-benzyl)-phenoxy)-tetrahydro-furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20893799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3-[4-(2-chloro-5-iodobenzyl)phenoxy]tetrahydrofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.588
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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